molecular formula C14H11F3N4OS B2558117 2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 1903249-13-7

2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2558117
CAS No.: 1903249-13-7
M. Wt: 340.32
InChI Key: UUGYBZBBESCRIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel small molecule of significant interest in medicinal chemistry and kinase research. Its core structure incorporates a [1,2,4]triazolo[4,3-a]pyridine scaffold, a privileged heterocycle known for its high affinity and selectivity as a kinase inhibitor. This compound is specifically cited in patent literature as a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R or FMS kinase) [https://patents.google.com/patent/WO2019150082A1/]. Inhibition of CSF1R is a validated therapeutic strategy for targeting tumor-associated macrophages (TAMs) in oncology, as it disrupts the tumor microenvironment and can enhance the efficacy of other anti-cancer agents. Furthermore, CSF1R signaling is critical in inflammatory and autoimmune diseases, making this compound a valuable tool for investigating the role of macrophages in conditions such as rheumatoid arthritis and multiple sclerosis. The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, while the thiophene-acetamide side chain contributes to optimal binding interactions within the kinase's ATP-binding pocket. Researchers can utilize this compound to elucidate CSF1R-driven signaling pathways, evaluate its effects in pre-clinical models of cancer and inflammation, and explore its potential in combination therapies.

Properties

IUPAC Name

2-thiophen-3-yl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4OS/c15-14(16,17)10-2-1-4-21-11(19-20-13(10)21)7-18-12(22)6-9-3-5-23-8-9/h1-5,8H,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGYBZBBESCRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Molecular Structure

  • Molecular Formula : C16H14F3N5OS
  • Molecular Weight : 393.37 g/mol
  • CAS Number : 1903847-27-7

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Antimicrobial Activity

Research indicates that compounds containing the triazolo and thiophene moieties exhibit significant antimicrobial properties. A study conducted on various derivatives showed that the synthesized triazolo[4,3-a]pyridine derivatives demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus, E. coli, and Bacillus subtilis, with notable inhibition zones recorded (Table 1) .

Table 1: Antimicrobial Activity of Triazolo Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli20
Compound BS. aureus18
Compound CB. subtilis22

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Triazolo derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory properties of triazolo derivatives. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes such as COX-2, demonstrating potential for treating inflammatory diseases .

Other Biological Activities

The compound also exhibits other pharmacological activities:

  • Anticonvulsant : Some derivatives have shown effectiveness in reducing seizure activity in animal models.
  • Antidiabetic : Certain triazolo derivatives are being studied for their ability to enhance insulin sensitivity .

Case Study 1: Antimicrobial Efficacy

In a recent study, a series of triazolo[4,3-a]pyridine derivatives were synthesized and evaluated for their antimicrobial efficacy. The results indicated that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Properties

A specific derivative of the compound was tested against various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead in anticancer drug development .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds featuring the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit promising antiviral properties. For instance, studies have shown that derivatives of this scaffold can inhibit reverse transcriptase activity, which is crucial in the treatment of viral infections such as HIV. The compound's structure allows for effective binding to viral enzymes, enhancing its therapeutic potential against various viral pathogens .

Antitumor Activity

The compound has also been investigated for its antitumor properties. A study demonstrated that related triazolo derivatives exhibited significant cytotoxicity against cancer cell lines. The mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation. The structure-activity relationship (SAR) studies highlighted that modifications at the thiophene or triazole moieties could enhance cytotoxic effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of 2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide. Key findings include:

ModificationEffect on ActivityReference
Substitution at C-2 and N-3 positionsEnhanced RT inhibitory activity
Presence of trifluoromethyl groupIncreased potency against cancer cells
Variations in thiophene ringAltered binding affinity to target enzymes

Organic Electronics

The unique electronic properties of 2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its conductivity and stability in these applications .

Case Studies

  • Antiviral Efficacy : A study published in MDPI demonstrated that derivatives based on the [1,2,4]triazolo scaffold had EC50 values indicating potent antiviral activity against HIV strains. The compound's modifications significantly influenced its efficacy and binding affinity to viral targets .
  • Cytotoxicity Against Cancer Cells : In a comparative study involving various compounds with similar scaffolds, 2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide showed a notable IC50 value indicating strong cytotoxic effects against A375 melanoma cells. This suggests potential for further development as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs. Phenyl : The thiophen-3-yl group in the target compound may offer π-stacking advantages over phenyl groups (e.g., in ’s methylsulfanylphenyl) due to sulfur’s polarizability .
  • Heterocyclic Cores: The triazolo-pyridine core in the target compound differs from quinoxaline () in electronic properties, likely altering binding kinetics .

Key Observations :

  • The target compound’s synthesis may parallel ’s method, utilizing nucleophilic substitution or amide coupling under reflux .
  • High yields (e.g., 90.2% in ) suggest efficient routes for triazolo-pyridine acetamides, though trifluoromethyl incorporation (as in the target compound) may require specialized reagents .

Inferred Pharmacological Properties

  • Solubility : The trifluoromethyl group in the target compound and ’s analog could reduce solubility compared to ’s piperidinyl derivative, which has a polar tertiary amine .
  • Bioactivity : Thiophene-containing analogs (like the target compound) may exhibit distinct receptor interactions compared to sulfur-free derivatives. For example, ’s triazolo-pyridine sulfonamide shows activity in kinase inhibition assays (MS m/z 561.00 [M+H]+), suggesting similar applications for the target compound .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(thiophen-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the [1,2,4]triazolo[4,3-a]pyridine core via cyclization of substituted pyridines with hydrazine derivatives, as seen in analogous syntheses of triazolopyridine scaffolds .
  • Step 2 : Introduction of the trifluoromethyl group at the 8-position using electrophilic trifluoromethylation or cross-coupling reactions (e.g., Kumada coupling with CF₃-containing reagents) .
  • Step 3 : Functionalization of the 3-position methyl group via nucleophilic substitution or reductive amination to attach the thiophene-acetamide moiety .
    Key Considerations : Monitor reaction temperatures and stoichiometry to avoid side products like over-alkylation. Use HPLC (≥98% purity) for intermediate purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and trifluoromethyl group (¹³C signal ~120 ppm, split due to coupling with fluorine) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and detect impurities.
  • FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
    Validation : Compare experimental data with computed spectra (e.g., PubChem entries for related structures) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or nephelometry.
  • Stability : Conduct accelerated degradation studies under varying pH (3–9), temperatures (4°C–40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in ¹H NMR signals may arise from rotamers or dynamic exchange. Use variable-temperature NMR or 2D techniques (COSY, HSQC) to confirm assignments .
  • Crystallography : If crystallizable, perform X-ray diffraction to unambiguously assign the structure, as demonstrated for related triazolopyridine derivatives .

Q. What strategies optimize reaction yields for the trifluoromethyl-substituted triazolopyridine core?

  • Design of Experiments (DoE) : Apply factorial design to variables like catalyst loading, solvent polarity (e.g., DMF vs. THF), and reaction time. For example, flow chemistry systems can enhance reproducibility in sensitive trifluoromethylation steps .
  • Catalyst Screening : Test Pd/Cu-based catalysts for cross-coupling efficiency, referencing protocols for similar CF₃-containing heterocycles .

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

  • Core Modifications : Synthesize analogs with variations in the thiophene (e.g., 2-thienyl vs. 3-thienyl) or acetamide linker (e.g., alkyl vs. aryl substitutions).
  • Assay Selection : Use kinase inhibition or receptor-binding assays to evaluate pharmacological activity. Cross-reference with PubChem bioactivity data for related triazolopyridines .

Q. What computational methods predict metabolic stability and off-target interactions?

  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate metabolic half-life and CYP450 inhibition.
  • Molecular Docking : Map interactions with off-target proteins (e.g., hERG channel) using crystal structures from the PDB .

Q. How to address discrepancies in biological assay results across research groups?

  • Standardization : Ensure consistent assay conditions (e.g., cell line passage number, serum concentration).
  • Data Reconciliation : Use meta-analysis to compare IC₅₀ values, accounting for variables like solvent purity (e.g., DMSO lot differences) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepCharacterization MethodReference
8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridineCore formation¹⁹F NMR, LC-MS
Thiophene-acetamide precursorLinker preparationFT-IR, HPLC

Q. Table 2. Recommended Analytical Workflow

StepTechniquePurpose
1LC-MSPurity check
22D NMRStructural confirmation
3X-ray diffractionAbsolute configuration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.